![molecular formula C12H18N4OS B12941368 [6-(Hexylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-10-9](/img/structure/B12941368.png)
[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Hexylthio)-9H-purin-9-yl)methanol is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleotides and nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Hexylthio)-9H-purin-9-yl)methanol typically involves the introduction of a hexylthio group to the purine ring, followed by the addition of a methanol group. Common synthetic routes may include:
Nucleophilic Substitution: A purine derivative can undergo nucleophilic substitution with a hexylthiol reagent under basic conditions to introduce the hexylthio group.
Hydroxymethylation: The resulting compound can then be subjected to hydroxymethylation using formaldehyde and a reducing agent to introduce the methanol group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Hexylthio)-9H-purin-9-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hexylthio group to a thiol or other reduced forms.
Substitution: The purine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced purine derivatives.
Substitution Products: Various substituted purine derivatives.
Applications De Recherche Scientifique
(6-(Hexylthio)-9H-purin-9-yl)methanol may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of (6-(Hexylthio)-9H-purin-9-yl)methanol would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting enzymes involved in purine metabolism.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Incorporation into nucleic acids, affecting replication or transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Mercaptopurine: A purine analog used in cancer treatment.
Thioguanine: Another purine analog with therapeutic applications.
Acyclovir: An antiviral drug that targets viral DNA polymerase.
Uniqueness
(6-(Hexylthio)-9H-purin-9-yl)methanol is unique due to the presence of the hexylthio group, which may confer distinct chemical and biological properties compared to other purine derivatives. This uniqueness can be leveraged in designing novel compounds with specific desired activities.
Propriétés
Numéro CAS |
14133-10-9 |
|---|---|
Formule moléculaire |
C12H18N4OS |
Poids moléculaire |
266.37 g/mol |
Nom IUPAC |
(6-hexylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C12H18N4OS/c1-2-3-4-5-6-18-12-10-11(13-7-14-12)16(9-17)8-15-10/h7-8,17H,2-6,9H2,1H3 |
Clé InChI |
KDPCJCZKCWKBHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=NC=NC2=C1N=CN2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


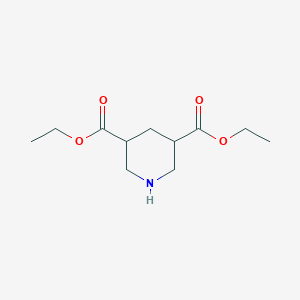
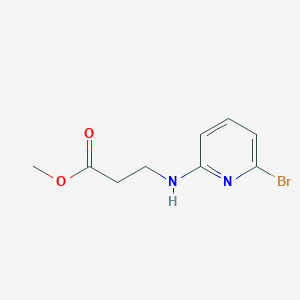
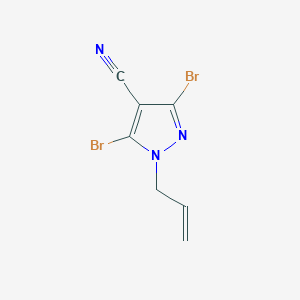

![3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide](/img/structure/B12941314.png)
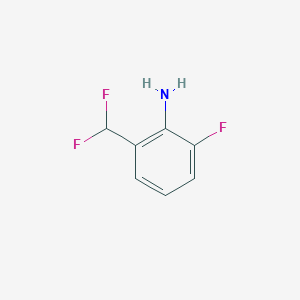
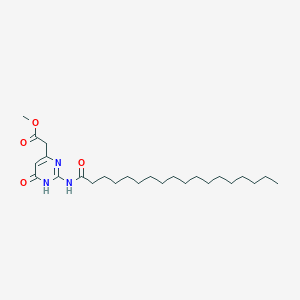
![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)



![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)
![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
